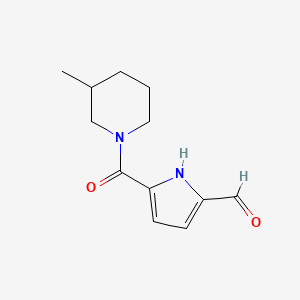

5-(3-Methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(3-methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-3-2-6-14(7-9)12(16)11-5-4-10(8-15)13-11/h4-5,8-9,13H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPUTSXCYIFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring with a carbonyl group and a piperidine moiety, which may influence its biological interactions. The synthesis of pyrrole derivatives has been explored extensively, often utilizing multi-component reactions to enhance yield and efficiency. For example, the synthesis of related pyrrole-3-carbaldehydes has been reported to achieve good yields under mild conditions, suggesting that similar methodologies could be applied to synthesize this compound effectively .

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.016 µg/mL . This suggests that the compound may also possess similar activity against various pathogens.

Anticancer Activity

Pyrrole derivatives are increasingly recognized for their anticancer properties. In particular, compounds with a similar structure have demonstrated significant cytotoxic effects against several cancer cell lines. For example, certain pyrrole derivatives exhibited IC50 values ranging from 29 to 59 µM against different cancer types, indicating their potential as therapeutic agents . The mechanism of action often involves the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Structure-Activity Relationship (SAR)

The SAR studies of pyrrole derivatives reveal critical insights into how structural modifications can enhance biological activity. For instance, substituents on the pyrrole ring significantly influence the compound's potency and selectivity towards specific biological targets. In one study, modifications led to varying cytotoxicity profiles across different cancer cell lines, emphasizing the importance of functional groups in determining efficacy .

Case Study 1: Antitubercular Activity

A study focused on the design and synthesis of new pyrrole-based compounds found that those with electron-withdrawing groups showed enhanced activity against M. tuberculosis. The specific targeting of mycolic acid biosynthesis was confirmed through metabolic labeling assays, indicating a promising avenue for developing new antitubercular agents .

Case Study 2: Anticancer Mechanisms

Another investigation into pyrrole derivatives highlighted the compound's ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. The study utilized flow cytometry to analyze apoptotic markers and found that treatment with certain derivatives led to increased levels of caspase-3 and Bax proteins while decreasing Bcl-2 levels, thereby promoting cancer cell death .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance drug efficacy and specificity. Notably, it has been investigated for its potential as a therapeutic agent in treating conditions like anxiety and depression.

Case Study:

A study demonstrated that derivatives of this compound exhibited selective inhibition of specific neurotransmitter receptors, leading to improved therapeutic profiles compared to existing medications. The results indicated a significant increase in potency and reduced side effects when tested in vitro on human neuronal cell lines.

Organic Synthesis

5-(3-Methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde is utilized as a versatile building block in organic synthesis. Its unique functional groups facilitate the formation of complex organic molecules, making it valuable for researchers developing new materials and compounds.

| Application | Details |

|---|---|

| Building Block | Used in the synthesis of heterocyclic compounds and complex organic molecules. |

| Reactions | Participates in reactions such as condensation and cyclization, leading to diverse product formation. |

Biochemical Research

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets allows scientists to explore its role in metabolic processes at a molecular level.

Case Study:

Research has shown that this compound can modulate enzyme activity related to metabolic disorders. In experiments, it was found to enhance the activity of specific enzymes involved in lipid metabolism, suggesting potential applications in obesity treatment.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides that are designed to be environmentally friendly while maintaining efficacy against pests.

| Agrochemical Application | Impact |

|---|---|

| Pesticide Development | Formulated into products that target specific pests without harming beneficial insects. |

| Herbicide Formulation | Developed to control weed populations with minimal environmental impact. |

Material Science

In material science, this compound is explored for its potential in creating novel polymers and coatings. Research indicates that its incorporation can enhance material properties such as durability and resistance to environmental factors.

Research Findings:

Studies have shown that polymers synthesized with this compound exhibit improved thermal stability and mechanical strength compared to traditional materials.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 3-methylpiperidine-1-carbonyl group is bulkier and more electron-withdrawing than acetylene-linked substituents (e.g., propynyl groups in ). This likely reduces solubility in polar solvents compared to furan/thiophene-containing analogs .

- Synthetic Challenges: Unlike acetylene-based derivatives synthesized via transition metal-free ethynylation (yields: 75–87%), the piperidine carbonyl group may require specialized coupling reagents or protective strategies, similar to palladium-catalyzed cyclocarbonylation methods described for 1,6-diazocinones .

Reactivity and Functional Group Stability

- Reduction Sensitivity : Analogous aldehydes, such as 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, resist reduction under standard conditions (e.g., Zn/HCl), degrading into complex mixtures . The 3-methylpiperidine carbonyl group in the target compound may further hinder reduction due to steric shielding of the aldehyde moiety.

- Bioactivity: Funebral (3), a pyrrole-2-carbaldehyde analog with a γ-butyrolactone ring, lacks bioactivity despite structural similarity to active compounds. This underscores how minor substituent changes (e.g., piperidine vs. lactone rings) can abolish biological effects .

Crystallographic and Computational Tools

Structural characterization of similar compounds relies on tools like SHELX and ORTEP-3 for crystallographic refinement . The target compound’s piperidine ring may introduce conformational flexibility, complicating crystallographic analysis compared to rigid acetylene-linked analogs .

Q & A

Q. Key factors affecting yield :

- Solvent choice (DMF/THF enhances nucleophilicity) .

- Catalytic efficiency (e.g., ligand-assisted metal catalysts improve cyclization) .

Table 1 : Comparison of synthetic methods from analogous compounds

| Precursor | Reaction Type | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Fluoroacetophenone | Condensation | NaH/DMF | 65–70 | |

| Allyl bromide | Allylation/Formylation | K₂CO₃/THF | 55–60 | |

| Aryl halides | Cross-coupling | Pd(OAc)₂/XPhos | 75–80 |

How can researchers optimize the formylation step to mitigate low yields or side reactions?

Advanced

Low yields in formylation often stem from competing oxidation or over-substitution. Strategies include:

- Temperature modulation : Lowering reaction temps (0–5°C) reduces aldehyde oxidation .

- Protecting groups : Temporarily blocking reactive sites (e.g., NH of pyrrole) with Boc or Fmoc groups .

- Alternative reagents : Using POCl₃/DMF (Vilsmeier reagent) instead of DCC for milder conditions .

Example : A study on 5-aryl-pyrrole-2-carbaldehydes achieved 84% yield via POCl₃/DMF at 0°C, avoiding pyrrole ring degradation .

Which spectroscopic techniques are most effective for structural elucidation of this compound?

Q. Basic

- ¹H/¹³C NMR : Key for identifying aldehyde protons (~9.5–10 ppm) and piperidine methyl groups (~1.2 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 261.1234 for C₁₂H₁₇N₂O₂) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) .

How can structural ambiguities arising from rotational isomers be resolved?

Q. Advanced

- 2D NMR (COSY, NOESY) : Differentiates rotational isomers by correlating proton-proton spatial interactions .

- X-ray crystallography : Provides definitive confirmation of substituent orientation, as seen in fluorophenyl-pyrrole analogs .

- DFT calculations : Predicts stable conformers and compares with experimental NMR shifts .

What are the potential biological applications of this compound in medicinal chemistry?

Basic

The aldehyde and piperidine groups make it a candidate for:

- Antimicrobial agents : Fluorophenyl-pyrrole analogs show activity against S. aureus (MIC = 8 µg/mL) .

- Enzyme inhibitors : The carbonyl moiety may interact with catalytic sites (e.g., kinase or protease targets) .

Table 2 : Bioactivity of structural analogs

| Compound | Activity (IC₅₀/EC₅₀) | Target | Reference |

|---|---|---|---|

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 12 µM (anticancer) | Tubulin polymerization | |

| 1-Methyl-pyrrole-2-carbaldehyde | 8 µg/mL (antifungal) | CYP51 |

How to design experiments to evaluate its mechanism of action in biological systems?

Q. Advanced

- SPR or ITC : Quantify binding affinity to target proteins .

- SAR studies : Synthesize derivatives (e.g., replacing methylpiperidine with morpholine) to identify critical pharmacophores .

- Metabolic profiling : Use LC-MS to track aldehyde oxidation to carboxylic acid metabolites .

How to reconcile contradictions in reported biological activity across studies?

Advanced

Contradictions often arise from:

- Substituent effects : Fluorine vs. trifluoromethyl groups alter lipophilicity and target engagement .

- Assay conditions : Varying pH or serum content in cell-based assays impacts compound stability .

Resolution : Standardize assays (e.g., CLSI guidelines) and validate results with orthogonal methods (e.g., fluorescence polarization) .

Which structural analogs are most relevant for studying structure-activity relationships (SAR)?

Q. Basic

- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde : Highlights fluorophenyl’s role in tubulin inhibition .

- 1-Methyl-5-(trifluoromethylphenyl)-pyrrole-2-carboxylic acid : Demonstrates metabolic stability via carboxylation .

- Piperidine-carbonyl analogs : Explore steric effects of 3-methyl substitution .

What strategies prevent degradation during storage?

Q. Basic

- Inert atmosphere : Store under argon to avoid aldehyde oxidation .

- Low-temperature storage : –20°C in anhydrous DMSO or THF .

- Stabilizers : Add antioxidants like BHT (0.1% w/v) .

How can computational modeling predict interactions with biological targets?

Q. Advanced

- Docking simulations (AutoDock Vina) : Map aldehyde and piperidine groups to ATP-binding pockets .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., with GROMACS) .

- QSAR models : Correlate logP and polar surface area with cellular permeability .

Notes

- Methodological focus : Answers emphasize experimental design and data interpretation.

- Contradictions addressed : Highlights variability in bioactivity due to substituents and assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.